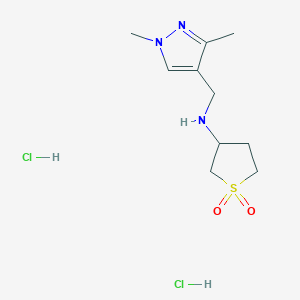

![molecular formula C7H13F2NO2S B2890322 [1-(Difluoromethyl)cyclopentyl]methanesulfonamide CAS No. 2126177-50-0](/img/structure/B2890322.png)

[1-(Difluoromethyl)cyclopentyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

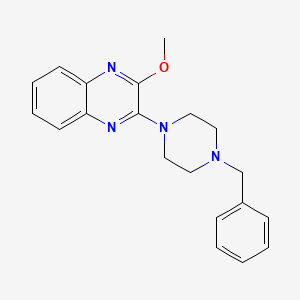

“[1-(Difluoromethyl)cyclopentyl]methanesulfonamide” is a chemical compound with the CAS Number: 2126177-50-0 . It has a molecular weight of 213.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-(difluoromethyl)cyclopentyl)methanesulfonamide . The InChI code for this compound is 1S/C7H13F2NO2S/c8-6(9)7(3-1-2-4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) .Physical And Chemical Properties Analysis

“[1-(Difluoromethyl)cyclopentyl]methanesulfonamide” is a powder that is stored at room temperature . Its molecular weight is 213.25 .Scientific Research Applications

Reaction Mechanisms and Synthesis

Acceleration of Acetylcholinesterase Inhibition

Research has shown that methanesulfonyl fluoride, a compound closely related to "[1-(Difluoromethyl)cyclopentyl]methanesulfonamide," is an effective inhibitor of acetylcholinesterase. The study highlighted the role of substituted ammonium ions in modulating the rate of enzyme inhibition, providing insights into enzymatic reaction mechanisms (Kitz & Wilson, 1963).

Structural Analysis and Self-association

Investigations into the structure of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed its propensity for self-association in solution. This study utilized IR spectroscopy and quantum chemical methods to analyze its conformations, shedding light on the behavior of similar sulfonamide compounds in different solvents (Sterkhova et al., 2014).

Microbial Metabolism

Methanesulfonic acid, a related compound, plays a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize it as a sulfur source, highlighting its importance in microbial metabolism and environmental chemistry (Kelly & Murrell, 1999).

Chemical Properties and Applications

Nucleophilic Substitutions

The compound 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide has been used to explore vicarious nucleophilic substitution reactions, opening avenues for the modification of aromatic compounds with sulfur-based electron-withdrawing groups (Lemek et al., 2008).

Environmental Benefits

Methanesulfonic acid's chemical and physical properties make it an ideal electrolyte for electrochemical processes. Its low toxicity and environmental advantages, especially in metal plating processes, demonstrate the broader applications of methanesulfonic acid derivatives in green chemistry (Gernon et al., 1999).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Always refer to the MSDS for complete safety information .

properties

IUPAC Name |

[1-(difluoromethyl)cyclopentyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2S/c8-6(9)7(3-1-2-4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVNQUAODQTIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Difluoromethyl)cyclopentyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)

![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)

![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione](/img/structure/B2890258.png)

![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)

![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)